molecular formula C16H16ClNO B10853311 8-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol

8-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol

Cat. No.: B10853311
M. Wt: 273.75 g/mol
InChI Key: ZVKJSJAERRMBMR-UHFFFAOYSA-N
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Description

8-Chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol is a chemical compound that belongs to the class of benzazepines. Benzazepines are known for their diverse pharmacological properties, including their use as antipsychotic agents, antidepressants, and antihypertensive drugs. This compound, in particular, has been studied for its potential therapeutic applications and its unique chemical structure, which includes a chloro group and a phenyl group attached to a tetrahydrobenzazepine core .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzylamine and phenylacetic acid.

    Cyclization: The key step involves the cyclization of these starting materials to form the benzazepine ring. This can be achieved through a series of condensation and cyclization reactions under controlled conditions.

    Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using reagents like sodium hydroxide or hydrogen peroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as catalytic hydrogenation and automated reaction monitoring to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol involves its interaction with specific molecular targets, such as dopamine receptors. It acts as an antagonist at D1 dopamine receptors, inhibiting the binding of dopamine and thereby modulating dopaminergic signaling pathways. This action is crucial in its potential therapeutic effects, particularly in the treatment of psychiatric and neurological disorders .

Comparison with Similar Compounds

Similar Compounds

    R-(+)-7-Chloro-8-hydroxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride (SCH23390): A well-known D1 dopamine receptor antagonist with similar pharmacological properties.

    SKF38393: Another D1 receptor agonist with structural similarities.

Uniqueness

8-Chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its chloro and phenyl groups contribute to its binding affinity and selectivity for dopamine receptors, making it a valuable compound for research and therapeutic applications .

Properties

IUPAC Name

8-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO/c17-15-8-12-6-7-18-10-14(13(12)9-16(15)19)11-4-2-1-3-5-11/h1-5,8-9,14,18-19H,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVKJSJAERRMBMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C2=CC(=C(C=C21)Cl)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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